molecular formula C19H13N5O6 B11711824 N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11711824
M. Wt: 407.3 g/mol
InChI Key: MGVCXKGITHCUPB-UHFFFAOYSA-N
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Description

N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two 4-nitrophenyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. It has garnered significant interest in the field of coordination chemistry, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .

Preparation Methods

The synthesis of N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-nitroaniline. One common synthetic route includes the reaction of pyridine-2,6-dicarbonyl dichloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound .

Comparison with Similar Compounds

N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:

The uniqueness of N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its nitro groups, which impart distinct electronic properties and reactivity compared to other derivatives.

Properties

Molecular Formula

C19H13N5O6

Molecular Weight

407.3 g/mol

IUPAC Name

2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26)

InChI Key

MGVCXKGITHCUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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